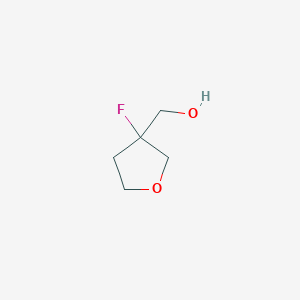

(3-Fluorooxolan-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorooxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-5(3-7)1-2-8-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJZAYJUMXMZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262409-93-7 | |

| Record name | (3-fluorooxolan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluorooxolan 3 Yl Methanol and Stereoisomers

Direct Fluorination Approaches to Oxolane Systems

The direct introduction of a fluorine atom onto a pre-existing oxolane ring is a primary strategy for the synthesis of (3-Fluorooxolan-3-yl)methanol. This approach hinges on the ability to control the regioselectivity of the fluorination to target the C3 position.

Electrophilic Fluorination Strategies for C-F Bond Formation

Electrophilic fluorination has emerged as a powerful tool for the formation of carbon-fluorine bonds under relatively mild conditions. nih.gov This method involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). A variety of electrophilic fluorinating reagents are available, with N-F class reagents being particularly common due to their stability and safety. nih.gov

Commonly employed electrophilic fluorinating reagents include Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). These reagents have been successfully used in the fluorination of a wide range of substrates, including enol ethers and other electron-rich species. nih.gov The reaction mechanism is believed to proceed through a polar two-electron process, involving an oxygen-stabilized carbenium ion intermediate, rather than a single-electron transfer pathway. nih.gov

For the synthesis of this compound, an appropriate oxolane precursor with a nucleophilic character at the C3 position would be required. This could be achieved, for example, through the formation of an enol ether or a silyl (B83357) enol ether derived from a 3-oxooxolane derivative.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Structure |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | [Image of Selectfluor structure] |

| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] |

Regioselective Introduction of the Fluorine Atom onto the Oxolane Ring

Achieving regioselectivity at the C3 position of the oxolane ring is a critical challenge in the direct fluorination approach. The directing influence of substituents on the oxolane ring plays a crucial role in controlling the position of fluorination. For instance, the presence of a directing group at a neighboring position can facilitate the introduction of the fluorine atom at the desired C3 position.

In the context of synthesizing this compound, a precursor such as 3-methyleneoxolane could be a viable starting material. The exocyclic double bond provides a defined site for electrophilic attack. The fluorination of such an alkene could proceed via a fluoronium ion intermediate, with subsequent capture by a nucleophile. The choice of reaction conditions and the fluorinating agent would be critical in controlling the regiochemical outcome of this addition.

Fluorination of Tetrahydrofuran (B95107) Derivatives as Precursors

The synthesis of this compound can be envisioned starting from readily available tetrahydrofuran derivatives. For instance, 3-(hydroxymethyl)tetrahydrofuran is a commercially available starting material. Functional group manipulation of the hydroxymethyl group to an electron-withdrawing group could activate the C3 position for nucleophilic attack by a fluoride (B91410) source. Alternatively, conversion of the hydroxyl group to a leaving group would allow for a substitution reaction.

However, a more direct approach could involve the oxidation of 3-(hydroxymethyl)tetrahydrofuran to the corresponding 3-oxo-tetrahydrofuran. This ketone could then be converted to a silyl enol ether, which would undergo regioselective electrophilic fluorination at the C3 position. Subsequent reduction of the ketone would then yield the desired this compound.

Construction of the Oxolane Ring System with Pre-installed Fluorine

An alternative and often more stereocontrolled approach involves the construction of the oxolane ring from acyclic precursors that already contain the required fluorine atom at the appropriate position.

Cyclization Reactions Utilizing Fluorinated Building Blocks

This strategy relies on the synthesis of a fluorinated building block that can undergo a ring-closing reaction to form the 3-fluorooxolane structure. A potential precursor would be a fluorinated 1,4-butanediol (B3395766) derivative. For example, a 2-fluoro-2-(hydroxymethyl)butane-1,4-diol could be cyclized under acidic or basic conditions to yield this compound. The synthesis of such a fluorinated diol would be a key step in this approach.

Fluorocyclization of unsaturated alcohols is a powerful method for constructing fluorinated heterocycles. nih.gov An unsaturated alcohol, such as a derivative of 4-methylenepent-2-ene-1,5-diol, could potentially undergo an intramolecular fluorocyclization reaction. Reagents like iodotoluene difluoride in the presence of amine-HF complexes have been shown to effect such transformations, leading to the formation of cyclic fluoroethers. lookchem.com The mechanism of this reaction can be dependent on the substrate, proceeding either through a "fluorination first, cyclization later" or a "cyclization first, fluorination later" pathway. nih.gov

Table 2: Representative Fluorocyclization Reaction

| Starting Material | Reagents | Product |

| Unsaturated Alcohol | Iodotoluene difluoride, Amine-HF complex | Cyclic Fluoroether |

Stereocontrolled Ring-Closing Processes

Controlling the stereochemistry at the C3 position is a significant aspect of synthesizing stereoisomers of this compound. When constructing the oxolane ring from a chiral fluorinated precursor, the stereochemistry of the final product can often be pre-determined.

The use of chiral pool starting materials can provide a reliable route to enantiomerically pure products. For example, the synthesis could start from a chiral fluorinated building block derived from a natural product. The cyclization step itself can also be designed to proceed with high diastereoselectivity. The transition state geometry of the ring-closing reaction, influenced by steric and electronic factors of the substituents on the acyclic precursor, will dictate the stereochemical outcome. For instance, an intramolecular Williamson ether synthesis from a chiral fluorinated diol derivative would proceed via an SN2 mechanism, leading to inversion of configuration at the electrophilic carbon center and a predictable stereochemical outcome.

Stereoselective Synthesis of Enantiopure this compound

The creation of the chiral quaternary center in this compound is a formidable synthetic challenge. Researchers have developed several strategies, including chiral catalysis and diastereoselective routes, to achieve high levels of stereocontrol.

Chiral Catalysis in Asymmetric Fluorination

The direct enantioselective fluorination of a suitable prochiral precursor is an elegant and atom-economical approach to enantiopure fluorinated compounds. This is often achieved through the use of chiral catalysts that can differentiate between enantiotopic faces of the substrate.

One prominent strategy involves the organocatalytic α-fluorination of aldehydes. princeton.edu Chiral amines, such as imidazolidinones, can catalyze the reaction between an aldehyde and an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to produce α-fluoro aldehydes with high enantioselectivity. princeton.edu For the synthesis of this compound, a precursor such as 3-formyloxolane could be subjected to such an asymmetric fluorination. The resulting chiral α-fluoro aldehyde can then be reduced to the desired alcohol.

| Catalyst | Fluorinating Agent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Imidazolidinone | NFSI | Propanal | 85 | 99 |

| (S)-Proline | Selectfluor | Hexanal | 72 | Up to 36 |

Transition metal catalysis also offers powerful tools for asymmetric fluorination. nih.gov Chiral palladium or nickel complexes, for instance, can catalyze the enantioselective fluorination of enolates or their equivalents. nih.gov A synthetic route could involve the formation of an enolate from a 3-keto-oxolane derivative, followed by asymmetric fluorination using a chiral metal catalyst and an electrophilic fluorine source.

Diastereoselective Synthetic Routes to Fluorinated Oxolanes

When a substrate already contains one or more stereocenters, it is possible to introduce a new stereocenter with high diastereoselectivity by taking advantage of the steric and electronic properties of the existing chiral information. This substrate-controlled approach is a cornerstone of stereoselective synthesis.

A practical approach to a highly substituted analog of this compound has been demonstrated in the synthesis of a BACE inhibitor intermediate. The synthesis of tert-butyl N-[(3S,4S)-3-(5-acetamido-2-fluorophenyl)-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate highlights a diastereoselective fluorination of a chiral aldehyde precursor. In this route, the fluorination of an enamine intermediate, derived from a chiral aldehyde, using Selectfluor® afforded the desired fluorinated product with good diastereoselectivity. The stereochemical outcome is dictated by the existing stereocenters in the molecule, which direct the approach of the fluorinating agent.

| Precursor | Fluorinating Agent | Conditions | Diastereomeric Ratio |

|---|---|---|---|

| Chiral 3-formyl-tetrahydrofuran derivative | Selectfluor® | Formation of pyrrolidine (B122466) imine, then fluorination | 7:1 |

Another diastereoselective strategy could involve the fluorocyclization of an acyclic precursor. For example, an appropriately substituted pentenol derivative could undergo an electrophile-induced cyclization, where the electrophile is a source of "F+". The stereochemistry of the substituents on the pentenol backbone would then control the stereochemical course of the cyclization and subsequent fluorination.

Enantioselective Methodologies for the 3-Fluorooxolane Moiety

Beyond the direct fluorination of pre-formed oxolanes, enantioselective methods can be employed to construct the chiral 3-fluorooxolane moiety from achiral or racemic starting materials. One such approach is the catalytic asymmetric fluorocyclization of unsaturated alcohols. Chiral catalysts, such as those based on phosphoric acids or transition metals, can mediate the cyclization of γ,δ-unsaturated alcohols in the presence of an electrophilic fluorine source, leading to the formation of enantioenriched 3-fluorotetrahydrofurans. researchgate.net

Furthermore, kinetic resolution of racemic α-chloroaldehydes through organocatalytic asymmetric fluorination has been shown to be an effective strategy for producing α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.orgnih.gov This principle could be extended to a racemic 3-substituted-3-formyloxolane, where one enantiomer reacts faster with the fluorinating agent in the presence of a chiral catalyst, leaving the unreacted enantiomer in high enantiomeric excess.

Reaction Mechanisms in the Formation of this compound Analogs

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient routes. The formation of the carbon-fluorine bond and the role of the catalyst in stereoselective fluorination are of particular interest.

Detailed Mechanistic Pathways of Carbon-Fluorine Bond Introduction

The introduction of a fluorine atom onto a carbon framework can proceed through several mechanistic pathways, primarily categorized as electrophilic or nucleophilic fluorination. In the context of the synthesis of this compound and its analogs, electrophilic fluorination is the more common approach.

The mechanism of electrophilic fluorination using N-F reagents like NFSI and Selectfluor is a subject of ongoing investigation. wikipedia.org Two main pathways are generally considered: a direct SN2-type attack of a nucleophile (such as an enol, enolate, or enamine) on the fluorine atom of the reagent, or a single-electron transfer (SET) mechanism. wikipedia.org

In the SN2-type mechanism, the electron-rich enol or enamine intermediate attacks the electrophilic fluorine atom, leading to the formation of the C-F bond and the release of the nitrogen-containing leaving group. This pathway is generally favored for many organocatalytic fluorinations.

The SET mechanism involves the transfer of an electron from the nucleophile to the fluorinating agent, generating a radical cation and a radical anion. These intermediates then recombine to form the fluorinated product. Evidence for SET pathways has been observed in certain transition-metal-catalyzed fluorinations. nih.gov

Catalytic Cycles in Stereoselective Fluorination Reactions

In catalytic stereoselective fluorination, the catalyst plays a pivotal role in creating a chiral environment that directs the stereochemical outcome of the reaction. The catalytic cycle typically involves the formation of a chiral catalyst-substrate complex, followed by the fluorination step and regeneration of the catalyst.

In organocatalytic asymmetric fluorination of aldehydes using a chiral secondary amine (e.g., an imidazolidinone), the catalytic cycle is believed to proceed as follows:

Enamine Formation: The chiral amine catalyst reacts with the aldehyde substrate to form a chiral enamine intermediate.

Fluorination: The enamine, which is now a nucleophile, attacks the electrophilic fluorine source from a sterically less hindered face, as dictated by the chiral catalyst backbone. This step sets the stereochemistry of the new C-F bond.

Hydrolysis and Catalyst Regeneration: The resulting fluorinated iminium ion is hydrolyzed to release the α-fluoro aldehyde product and regenerate the chiral amine catalyst, which can then enter a new catalytic cycle.

For transition-metal-catalyzed fluorinations, the catalytic cycle is more varied and depends on the metal and ligands used. For a palladium-catalyzed process, a plausible cycle might involve:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to a suitable precursor.

Enolate Formation: The Pd(II) complex facilitates the formation of a chiral enolate.

Fluorination: The enolate attacks an electrophilic fluorine source.

Reductive Elimination: The fluorinated product is released, and the Pd(0) catalyst is regenerated.

Alternatively, a Pd(IV)-F intermediate has been proposed in some electrophilic fluorination reactions, which can then transfer the fluorine atom to a nucleophile. nih.gov

Role of Key Intermediates and Transition States in Reaction Progression

Understanding the mechanistic pathways, including the transient species involved, is paramount for optimizing the synthesis of this compound and its stereoisomers. While specific detailed mechanistic studies for this exact molecule are not extensively published, insights can be drawn from analogous fluorination reactions of tertiary alcohols and heterocyclic systems.

The introduction of a fluorine atom at a tertiary carbon center, such as the C3 position of the oxolane ring, often proceeds through transition states that are influenced by the nature of the fluorinating agent and the substrate's electronic and steric properties. For instance, in dehydroxylative fluorination reactions, a common strategy for synthesizing such compounds, the hydroxyl group is typically activated to form a good leaving group. The subsequent nucleophilic attack by a fluoride source then occurs. The transition state for this S_N1 or S_N2-type displacement is a critical determinant of the reaction's stereochemical outcome.

Computational studies on similar fluorination reactions have shed light on the energetic profiles of these transformations. For example, density functional theory (DFT) calculations can model the geometries and energies of reactants, intermediates, transition states, and products. These models help in predicting the most likely reaction pathway and identifying the rate-determining step. In the case of fluorinating a tertiary alcohol on a cyclic ether, the transition state would likely involve a significant charge separation, which can be stabilized by the choice of solvent and other reaction conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of this compound. This involves a holistic approach that considers waste minimization, energy efficiency, and the use of safer chemicals.

Atom Economy and Step Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. For the synthesis of this compound, addition reactions would theoretically offer the highest atom economy. However, substitution reactions, which are more common for introducing fluorine, often have lower atom economy due to the formation of leaving groups as byproducts.

Table 1: Comparison of Theoretical Atom Economy for Different Synthetic Approaches

| Reaction Type | Generic Equation | Theoretical Atom Economy (%) | Notes |

| Addition | A + B → C | 100% | Ideal scenario, but challenging for this specific transformation. |

| Substitution (e.g., Deoxyfluorination) | R-OH + Fluorinating Agent → R-F + Byproducts | < 100% | Atom economy depends on the molecular weight of the fluorinating agent and the leaving group. |

This table is illustrative and the actual atom economy would need to be calculated based on the specific reagents used in a given synthetic protocol.

Development of Environmentally Benign Reagents and Solvents

The choice of reagents and solvents significantly impacts the environmental footprint of a synthesis. Traditional fluorination methods often employ hazardous reagents and volatile organic solvents (VOCs). Green chemistry encourages the use of safer alternatives.

For the synthesis of this compound, research into less hazardous fluorinating agents is ongoing. The use of solid-supported reagents or reagents that can be recycled can also contribute to a greener process.

The selection of solvents is another critical aspect. Many fluorination reactions are performed in polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. The exploration of greener solvents is an active area of research.

Table 2: Examples of Greener Solvents for Fluorination Reactions

| Solvent | Properties | Potential Application |

| Ionic Liquids | Low volatility, high thermal stability, tunable properties. | Can act as both solvent and catalyst, potentially improving reaction rates and selectivity. |

| Supercritical Fluids (e.g., scCO₂) | Non-toxic, non-flammable, easily removable. | Can be a good alternative for certain fluorination reactions, although solubility of reagents can be a challenge. |

| Bio-derived Solvents (e.g., Cyrene, 2-MeTHF) | Derived from renewable resources, often biodegradable. | Can replace conventional polar aprotic solvents in some applications. |

The compatibility of these greener solvents with the specific fluorinating agents and substrates for the synthesis of this compound would require experimental validation.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation. The development of catalytic methods for the synthesis of this compound is a promising avenue for improving its sustainability.

Phase-transfer catalysis can be employed to facilitate the reaction between a water-soluble fluoride salt and an organic substrate, potentially reducing the need for harsh reaction conditions and anhydrous solvents. Chiral phase-transfer catalysts could also be used to achieve enantioselective synthesis of specific stereoisomers.

Biocatalysis , utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach. While the direct enzymatic fluorination of an oxolane ring is not yet a well-established method, the use of enzymes for the synthesis of chiral precursors or for the resolution of racemic mixtures of this compound could be a viable green strategy. The development of engineered enzymes with tailored specificities could open up new possibilities for the biocatalytic production of this and other fluorinated compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Fluorooxolan 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3-Fluorooxolan-3-yl)methanol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity, chemical environment, and stereochemistry can be obtained.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Connectivity and Hydrogen/Carbon Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The methylene protons of the oxolane ring (positions 2, 4, and 5) would likely appear as complex multiplets in the upfield region of the spectrum, typically between 3.5 and 4.5 ppm, due to their diastereotopic nature and coupling to each other as well as to the fluorine atom. The hydroxymethyl protons are also expected to be diastereotopic and would likely present as a multiplet, further complicated by coupling to the fluorine. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum will provide information on the carbon skeleton. It is anticipated to show five distinct signals. The carbon atom bonded to both the fluorine and the hydroxymethyl group (C3) would exhibit a characteristic splitting pattern due to one-bond coupling with the ¹⁹F nucleus. Its chemical shift would be significantly influenced by the electronegative fluorine and oxygen atoms. The carbons of the oxolane ring (C2, C4, and C5) and the hydroxymethyl carbon will also display coupling to the fluorine atom, albeit with smaller coupling constants (²JCF, ³JCF).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| -CH₂OH | Multiplet | ~65-75 (d, ²JCF) | ²JHH, ³JHF |

| -OH | Broad Singlet | - | - |

| C2-H₂ | Multiplet | ~70-80 (d, ²JCF) | ²JHH, ³JHF |

| C4-H₂ | Multiplet | ~30-40 (d, ³JCF) | ²JHH, ³JHF |

| C5-H₂ | Multiplet | ~65-75 (d, ³JCF) | ²JHH |

| C3 | - | ~95-105 (d, ¹JCF) | ¹JCF |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet splitting due to fluorine coupling.

¹⁹F NMR for Elucidating Fluorine Chemical Environment and Coupling Interactions

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine nucleus. In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, likely a complex multiplet, due to coupling with the neighboring protons on C2, C4, and the hydroxymethyl group. The chemical shift of this fluorine signal will be indicative of its electronic environment. The magnitude of the through-bond J-couplings (¹JCF, ²JCF, ³JCF) observed in the ¹H and ¹³C spectra can provide valuable information about the conformation of the oxolane ring.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment and Stereochemical Relationships

To unravel the complex spin systems and confirm the connectivity, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the molecule, helping to trace the connectivity of the protons in the oxolane ring and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₅H₉FO₂ is 120.0587. HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

Analysis of the fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule (H₂O), a hydroxymethyl radical (•CH₂OH), or cleavage of the tetrahydrofuran (B95107) ring. The presence of fluorine would also influence the fragmentation, and characteristic fluorine-containing fragment ions would be expected.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₅H₉FO₂ | 120.0587 |

| [M+H]⁺ | C₅H₁₀FO₂ | 121.0665 |

| [M+Na]⁺ | C₅H₉FO₂Na | 143.0484 |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Signatures and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A strong band around 1050-1150 cm⁻¹ would be characteristic of the C-O stretching of the ether and alcohol functionalities. The C-F stretching vibration would likely appear as a strong absorption in the 1000-1100 cm⁻¹ region. C-H stretching vibrations from the methylene groups will be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-O stretching vibrations of the ring would be observable. While the O-H stretch is typically weak in Raman, the C-H and C-F stretches would be present.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Absolute Configuration Determination

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical techniques are essential for determining the absolute configuration of a resolved enantiomer.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the differential rotation or absorption of left- and right-circularly polarized light. By comparing the experimentally obtained ORD or ECD spectrum with spectra predicted from quantum chemical calculations for each enantiomer, the absolute configuration of the sample can be determined. This non-destructive method is a powerful tool for stereochemical assignment in chiral molecules.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry of Advanced Derivatives

A notable example is the structural elucidation of 1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, a nucleoside analogue that incorporates a fluorinated tetrahydrofuran ring. The crystal structure of this compound was determined by X-ray single-crystal diffraction, providing definitive proof of its molecular architecture researchgate.net.

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2(1). The unit cell parameters were determined to be a = 9.0832(11) Å, b = 5.4332(7) Å, and c = 12.2464(15) Å, with a β angle of 107.809(4)°. The volume of the unit cell is 575.41(12) ų, and with two molecules per unit cell (Z=2), the calculated density is 2.148 Mg/m³ researchgate.net. The refinement of the crystal structure converged to a final R-value of 0.014 and a wR-value of 0.056 for 1988 independent reflections, indicating a high-quality structural determination researchgate.net.

The detailed crystallographic data from this study provides a concrete example of how X-ray diffraction can be used to unambiguously determine the solid-state conformation and absolute stereochemistry of complex molecules derived from the this compound scaffold. The precise atomic coordinates obtained from such studies are invaluable for understanding structure-activity relationships and for the rational design of new bioactive molecules.

Interactive Data Table: Crystallographic Data for 1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione researchgate.net

| Crystal Parameter | Value |

| Empirical Formula | C₉H₁₀FIN₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 9.0832(11) |

| b (Å) | 5.4332(7) |

| c (Å) | 12.2464(15) |

| β (°) | 107.809(4) |

| Volume (ų) | 575.41(12) |

| Z | 2 |

| Calculated Density (Mg/m³) | 2.148 |

| R-factor | 0.014 |

| wR-factor | 0.056 |

Stereochemical Investigations of 3 Fluorooxolan 3 Yl Methanol

Analysis of the Stereogenic Center at C3 of the Oxolane Ring

The carbon atom at the C3 position of the oxolane ring in (3-Fluorooxolan-3-yl)methanol is a stereogenic center. This is because it is bonded to four different substituents, a fundamental requirement for chirality. The four distinct groups attached to C3 are:

A fluorine atom (-F)

A hydroxymethyl group (-CH2OH)

The C2-O-C1 segment of the oxolane ring

The C4-C5 segment of the oxolane ring

The presence of this chiral center means that the molecule can exist as a pair of enantiomers, (R)-(3-Fluorooxolan-3-yl)methanol and (S)-(3-Fluorooxolan-3-yl)methanol. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities or act as distinct precursors in stereoselective synthesis. researchgate.net The substitution of a hydrogen atom with fluorine at a stereogenic center can significantly influence the molecule's conformational preferences and electronic properties, without drastically altering its size, a strategy often employed in medicinal chemistry.

Determination and Quantification of Enantiomeric Excess and Diastereomeric Ratio

The quantification of the relative amounts of each enantiomer in a sample is crucial and is expressed as enantiomeric excess (e.e.). nih.gov Various analytical techniques are employed to determine the e.e. of chiral compounds like this compound.

Common methods for determining enantiomeric excess include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated on a chiral stationary phase (CSP), and the relative peak areas in the chromatogram are used to calculate the e.e.

Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate the enantiomers, which must be volatile or derivatized to become volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral lanthanide shift reagents, it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification by integration. researchgate.net 19F NMR can be particularly effective for fluorinated compounds, as the fluorine signal provides a clean and sensitive probe for the chiral environment. researchgate.net

Since this compound possesses only one stereocenter, it can only exist as enantiomers. The concept of a diastereomeric ratio (d.r.) would become relevant if the molecule were modified to include a second stereocenter, for instance, through a reaction at the hydroxymethyl group or the oxolane ring. In such a case, four stereoisomers (two pairs of enantiomers) would be possible.

| Technique | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely used for a broad range of chiral molecules in research and industry. |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | Suitable for volatile or derivatized chiral compounds. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have different NMR chemical shifts. researchgate.net | Used for direct determination in solution; 19F NMR is advantageous for fluorinated compounds. researchgate.net |

Conformational Landscape and Ring Pucker Analysis of the Fluoro-Oxolane Moiety

The five-membered oxolane (tetrahydrofuran) ring is not planar. acs.org It adopts puckered conformations to relieve torsional strain that would arise from eclipsing interactions in a planar structure. libretexts.org The two primary puckered conformations for a five-membered ring are the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. nih.gov The puckering of the ring can be quantitatively described using Cremer-Pople parameters. researchgate.net

The conformational landscape of the fluoro-oxolane moiety in this compound is influenced by the substituents at C3. The presence of an electronegative fluorine atom can introduce stereoelectronic effects, such as the gauche effect, which may favor specific conformations. semanticscholar.org The bulky hydroxymethyl group also sterically influences the preferred ring pucker. lumenlearning.com

Computational studies and crystallographic data on similar 3-substituted oxolanes show that the ring exists in a dynamic equilibrium between various envelope and twist conformations. nih.gov The energy barrier for interconversion between these puckered forms is typically low. The specific preferred conformation for this compound would depend on minimizing steric hindrance and optimizing stereoelectronic interactions. For example, a conformation where the bulky -CH2OH group occupies a pseudo-equatorial position is often favored to reduce steric strain. libretexts.org

| Conformation | Symmetry | Description |

|---|---|---|

| Envelope (E) | Cs | Four atoms are coplanar, and the fifth is out of the plane. |

| Twist (T) | C2 | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry at the C3 position of this compound is expected to exert significant control over its subsequent chemical transformations. This influence manifests as stereoselectivity, where one stereoisomer of a product is preferentially formed over others. youtube.com

For example, in reactions involving the primary alcohol of the hydroxymethyl group (e.g., esterification or etherification), the chiral environment of the fluoro-oxolane ring can lead to diastereoselectivity if the incoming reagent is also chiral. The puckered conformation of the ring and the steric bulk of the substituents will dictate the accessibility of the reagent to the reaction center, favoring one approach trajectory over another.

Furthermore, if this compound is used as a chiral building block, the C3 stereocenter can direct the formation of new stereocenters elsewhere in a molecule. In nucleophilic substitution reactions at C2 or C5 of the oxolane ring, the existing stereocenter at C3 can influence the stereochemical outcome, potentially leading to high levels of diastereoselectivity. mdpi.com The reaction may proceed through a pathway that minimizes steric interactions with the fluorine and hydroxymethyl groups, thereby favoring the formation of a specific diastereomer. youtube.com This control over stereochemistry is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional structures. researchgate.net

Chemical Transformations and Derivatization Strategies of 3 Fluorooxolan 3 Yl Methanol

Functional Group Interconversions of the Hydroxymethyl Moiety

The primary alcohol functionality of (3-Fluorooxolan-3-yl)methanol is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification, Etherification, and Amidation Reactions

Esterification: The conversion of the primary alcohol to an ester is a fundamental transformation. Standard esterification conditions, such as reaction with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid) or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. The electron-withdrawing nature of the fluorine atom at the adjacent carbon may slightly influence the nucleophilicity of the alcohol, potentially requiring slightly more forcing conditions compared to non-fluorinated analogs.

Amidation: Direct amidation of the primary alcohol is less common but can be achieved through oxidative methods. More frequently, the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by an amine. Alternatively, oxidation of the alcohol to the corresponding carboxylic acid, followed by amide coupling reactions, provides a reliable two-step route to amides. Catalytic methods involving ruthenium or iridium complexes that enable the direct coupling of alcohols and amines with the liberation of dihydrogen are also emerging as sustainable alternatives. organic-chemistry.org

| Transformation | Reagents and Conditions | Product Class |

| Esterification | R-COOH, H+ catalyst or DCC | (3-Fluorooxolan-3-yl)methyl ester |

| Etherification | 1. NaH, 2. R-X (Williamson) | (3-Fluorooxolan-3-yl)methyl ether |

| Amidation (indirect) | 1. TsCl, pyridine (B92270) 2. R2NH | N-Substituted (3-fluorooxolan-3-yl)methanamine |

| Amidation (indirect) | 1. Oxidation (e.g., PCC, TEMPO) 2. R2NH, coupling agent | (3-Fluorooxolan-3-yl)carboxamide |

Oxidation and Reduction Pathways of the Primary Alcohol

Oxidation: The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically furnish the aldehyde, (3-Fluorooxolan-3-yl)carbaldehyde. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromic acid (Jones reagent), or ruthenium tetroxide (RuO4), will lead to the formation of (3-Fluorooxolan-3-yl)carboxylic acid. core.ac.uk The choice of oxidant and reaction conditions is crucial to prevent over-oxidation and ensure high yields of the desired product.

Reduction: While the hydroxymethyl group itself is already in a reduced state, its derivatives can be subjected to reduction. For instance, an ester or carboxylic acid derivative of this compound could be reduced back to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation is particularly useful in multi-step syntheses where the hydroxyl group is temporarily converted to another functionality for strategic reasons.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | PCC, CH2Cl2 | (3-Fluorooxolan-3-yl)carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO4, H+ or Jones Reagent | (3-Fluorooxolan-3-yl)carboxylic acid |

| Reduction of Ester Derivative | LiAlH4, THF/Ether | This compound |

Nucleophilic Substitutions at the Hydroxymethyl Carbon

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles. This allows for the introduction of azides, cyanides, halides, and various carbon and heteroatom nucleophiles at the hydroxymethyl position. The stereochemical integrity at the C3 position of the oxolane ring is maintained during these transformations as the reaction occurs at the exocyclic carbon.

| Leaving Group | Nucleophile (Nu-) | Product |

| -OTs, -OMs | N3- | 3-(Azidomethyl)-3-fluorooxolane |

| -OTs, -OMs | CN- | (3-Fluorooxolan-3-yl)acetonitrile |

| -OTs, -OMs | Br-, I- | 3-(Halomethyl)-3-fluorooxolane |

| -OTs, -OMs | R-S- | 3-(Alkylthiomethyl)-3-fluorooxolane |

Modifications and Reactions of the Fluoro-Oxolane Ring System

The tetrahydrofuran (B95107) scaffold, while generally stable, can undergo specific reactions, particularly when activated by the presence of the fluorine atom.

Electrophilic and Nucleophilic Functionalization of the Tetrahydrofuran Scaffold

Electrophilic Functionalization: The tetrahydrofuran ring is an electron-rich heterocycle and can, in principle, undergo electrophilic attack. However, the ring is generally not sufficiently activated for classical electrophilic aromatic substitution-type reactions. Functionalization often relies on radical-based processes or metal-catalyzed C-H activation. For instance, radical bromination using N-bromosuccinimide (NBS) could potentially introduce a bromine atom at a position alpha to the ether oxygen, although the selectivity in the presence of the fluoro-substituent would need to be carefully evaluated.

Nucleophilic Functionalization: Direct nucleophilic attack on the saturated tetrahydrofuran ring is generally unfavorable unless the ring is activated. The presence of the electron-withdrawing fluorine atom can make the carbon atom to which it is attached (C3) more electrophilic. However, direct displacement of the fluorine atom via an SN2 mechanism is challenging due to the strength of the C-F bond and steric hindrance.

Ring-Opening and Rearrangement Reactions Leading to New Fluorinated Structures

Ring-Opening Reactions: The oxolane ring can be opened under either acidic or basic conditions, although this typically requires harsh conditions or the presence of a suitably positioned activating group. Under strong acidic conditions, protonation of the ether oxygen can facilitate nucleophilic attack by a strong nucleophile, leading to a ring-opened product. For example, treatment with a strong acid in the presence of a halide source could potentially lead to a fluorinated haloalkoxy derivative. Base-catalyzed ring-opening is less common for simple tetrahydrofurans but could be promoted by intramolecular nucleophilic attack if a suitable nucleophile is present on the side chain.

Rearrangement Reactions: Fluorinated heterocyclic compounds can undergo various rearrangement reactions, often catalyzed by Lewis acids or under thermal or photochemical conditions. rsc.orgresearchgate.netbaranlab.org For this compound and its derivatives, Lewis acid catalysis could potentially induce rearrangements involving the fluorine atom or the hydroxymethyl group. For instance, a 1,2-hydride or alkyl shift could occur following the formation of a carbocation intermediate. The specific outcome of such rearrangements would be highly dependent on the substrate and the reaction conditions. The thermal rearrangement of related fluorinated heterocycles has also been reported, suggesting that such transformations could be explored for the synthesis of novel fluorinated structures from the (3-fluorooxolan-3-yl) scaffold. nih.gov

| Reaction Type | Conditions | Potential Outcome |

| Acid-Catalyzed Ring Opening | Strong Acid (e.g., HBr) | Ring-opened haloalkoxy alcohol |

| Lewis Acid-Catalyzed Rearrangement | Lewis Acid (e.g., BF3·OEt2) | Rearranged fluorinated acyclic or heterocyclic products |

| Thermal Rearrangement | High Temperature | Isomeric fluorinated compounds |

Transformations Involving the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and transformation a significant chemical challenge. researchgate.net In this compound, the fluorine atom is attached to a tertiary carbon, creating a C(sp³)-F bond that is generally less reactive than C(sp²)-F bonds found in aromatic compounds. researchgate.netmdpi.com Transformations of such robust bonds often require specialized reagents and conditions to overcome the high bond dissociation energy.

Methodologies for the activation of C(sp³)-F bonds, particularly in tertiary aliphatic fluorides, typically fall into several categories:

Lewis Acid-Catalyzed Reactions: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage to generate a carbocation intermediate. This intermediate can then be trapped by various nucleophiles. For instance, B(C₆F₅)₃·H₂O has been demonstrated as an effective catalyst for the defluorinative functionalization of tertiary aliphatic fluorides, allowing for the formation of new C-N, C-S, C-C, and C-O bonds under mild conditions. researchgate.net

Transition Metal Catalysis: While more commonly applied to aromatic C-F bonds, transition metal complexes are also being developed for aliphatic C-F activation. researchgate.netmdpi.com These methods often involve an oxidative addition of the C-F bond to an electron-rich metal center. nih.gov Single-atom catalysts, such as platinum supported on silicon carbide (Pt₁/SiC), have shown high activity for hydrodefluorination, a process that replaces fluorine with hydrogen. osti.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a modern approach to C-F bond cleavage by generating radical intermediates under mild conditions. nih.gov This strategy can proceed via a reductive quenching cycle where a photocatalyst, after being reduced by an electron donor, transfers an electron to the fluoroalkane. The resulting radical anion then expels a fluoride (B91410) ion to generate a carbon-radical, which can participate in further reactions. nih.gov

Hydrogen-Bonding-Mediated Activation: The use of hydrogen-bond donors can activate C-F bonds by stabilizing the developing negative charge on the fluorine atom in the transition state of a nucleophilic substitution. Triols, such as 1,1,1-tris(hydroxymethyl)propane, have been shown to promote the nucleophilic substitution of benzylic fluorides, a principle that could potentially be extended to other activated aliphatic fluorides. beilstein-journals.orgresearchgate.net

Below is a table summarizing general approaches for the activation of tertiary C(sp³)-F bonds, which could be applicable to this compound.

| Activation Strategy | Catalyst/Reagent Type | Potential Transformation | Reference(s) |

| Lewis Acid Catalysis | Boranes (e.g., B(C₆F₅)₃·H₂O) | Nucleophilic substitution (amination, thiolation, etc.) | researchgate.net |

| Transition Metal Catalysis | Single-Atom Pt, Ni/Pd complexes | Hydrodefluorination, Cross-coupling | researchgate.netmdpi.comosti.gov |

| Photoredox Catalysis | Organic dyes or Iridium/Ruthenium complexes | Radical functionalization, Reductive defluorination | nih.gov |

| Hydrogen-Bond Activation | Polyols (e.g., Triols) | Nucleophilic substitution | beilstein-journals.orgresearchgate.net |

Utilization of this compound as a Versatile Synthetic Intermediate

This compound is a valuable synthetic intermediate due to its unique combination of structural features: a stable fluorinated quaternary stereocenter, a reactive primary alcohol, and a tetrahydrofuran ring. These elements make it an attractive starting material for the synthesis of more elaborate molecules for various applications.

Building Block for Complex Fluorinated Organic Molecules

The strategic incorporation of fluorine into organic molecules is a powerful tool for modulating their physicochemical and biological properties. rsc.org Fluorinated building blocks, like this compound, provide a direct route for introducing fluorine into a target structure. The primary alcohol function serves as a versatile handle for a wide array of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to amines or other functional groups.

These subsequent modifications allow for the integration of the fluoro-oxolane moiety into larger, more complex molecular architectures. For example, the hydroxyl group could be converted to a leaving group to allow for carbon-carbon bond formation, or it could be used as a point of attachment to another molecular fragment in a convergent synthesis strategy. The synthesis of fluorinated natural product analogues is an area where such building blocks are particularly valuable, allowing chemists to explore how site-selective fluorination impacts biological activity. bath.ac.ukbiorxiv.orgrsc.org

Precursor in the Synthesis of Chiral Fluorine-Containing Scaffolds

Enantiomerically pure compounds are of paramount importance in medicinal chemistry and materials science. The commercially available chiral form of this compound, such as [(3R)-3-fluorooxolan-3-yl]methanol, makes it an excellent candidate for "chiral pool" synthesis. This strategy leverages readily available, enantiopure natural products or their derivatives as starting materials to impart chirality to a synthetic target, thereby avoiding the need for asymmetric catalysis or chiral resolution steps. nih.govwikipedia.orgresearchgate.net

Starting from an enantiomerically pure precursor like (3R)-3-fluorooxolan-3-yl)methanol ensures that the stereochemistry at the C3 position is fixed. This defined stereocenter can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex targets with multiple stereocenters in a controlled manner. nih.gov This approach is highly efficient for constructing chiral fluorinated scaffolds, which are sought-after motifs in the design of novel bioactive compounds. beilstein-journals.org The synthesis of fluorinated amino acids and other chiral ligands are examples of areas that benefit from such fluorinated chiral building blocks. beilstein-journals.org

Applications as an Intermediate in Drug Discovery and Agrochemical Synthesis

The introduction of fluorine is a well-established strategy in the design of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability. rsc.org The tetrahydrofuran ring system is also a common feature in many biologically active compounds.

Computational and Theoretical Chemistry Studies on 3 Fluorooxolan 3 Yl Methanol

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the oxolane ring and the rotation of the hydroxymethyl group mean that (3-Fluorooxolan-3-yl)methanol can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. nih.govnih.gov MM methods use classical force fields to rapidly calculate the energy of different conformations, making them suitable for initial, broad searches of the potential energy surface. sinica.edu.tw MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and its ability to transition between different conformational states. mdpi.comtaylorfrancis.com These simulations can reveal the most populated conformations at a given temperature and the pathways for conformational change.

The five-membered oxolane ring is not planar and exists in a continuous series of puckered conformations, most notably the envelope and twist forms. tsinghua.edu.cn The substitution pattern on the ring significantly influences the preferred conformation. rsc.orgresearchgate.netconicet.gov.ar For this compound, the presence of the fluorine and hydroxymethyl groups at the C3 position will dictate the most stable ring pucker. High-level quantum mechanical calculations (DFT or ab initio) can be used to map the potential energy surface of the ring's pseudorotation.

It is expected that the molecule will adopt a conformation that minimizes steric hindrance and maximizes stabilizing electronic interactions, such as the anomeric effect, which may arise from the interaction of the oxygen lone pairs with the antibonding orbital of the C-F bond. The relative energies of the different conformers, with the fluorine or hydroxymethyl group in pseudo-axial or pseudo-equatorial positions, can be calculated to determine the global minimum energy structure.

Table 3: Hypothetical Relative Energies of Conformational Isomers of the Fluoro-Oxolane Ring This table provides illustrative data on the potential energy differences between possible conformers.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| 1 | F (pseudo-axial), CH₂OH (pseudo-equatorial) | 0.00 | Global Minimum |

| 2 | F (pseudo-equatorial), CH₂OH (pseudo-axial) | ~1.5 | Local Minimum |

| Transition State | Planar Ring | ~5.0 | Energy Barrier |

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For the synthesis of this compound, theoretical studies can map out potential energy surfaces, identify key intermediates and transition states, and quantify the energetic barriers that govern reaction rates. This allows for a detailed, molecular-level understanding of how the molecule is formed, the factors influencing its stability, and the origins of stereoselectivity. Such investigations are crucial for optimizing synthetic protocols, designing efficient catalysts, and predicting the outcomes of new reaction pathways.

Transition State Characterization and Activation Energy Determination for Synthetic Pathways

The synthesis of this compound can be envisaged through several routes, with a common approach being the nucleophilic fluorination of a suitable precursor, such as an epoxide or a cyclic sulfate, followed by or concurrent with the introduction of the hydroxymethyl group. Density Functional Theory (DFT) is a powerful method for modeling these transformations. By employing a suitable level of theory (e.g., B3LYP functional) and a sufficiently large basis set (e.g., 6-311+G(d,p)), the geometries of reactants, products, intermediates, and, most importantly, transition states can be optimized.

Transition state (TS) searching algorithms are used to locate the first-order saddle point on the potential energy surface that connects reactants to products. Once located, frequency calculations are performed to characterize the stationary point. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy difference between the transition state and the reactants defines the activation energy (Ea), a critical parameter that dictates the reaction kinetics according to transition state theory.

For example, in a hypothetical S(_N)2-type fluorination of a precursor, computational analysis would characterize the geometry of the transition state, including the bond-forming distance between the fluoride (B91410) nucleophile and the carbon atom, and the bond-breaking distance of the leaving group. The calculated activation energy provides a quantitative measure of the reaction's feasibility under given conditions.

Table 1: Hypothetical Activation Energies for a Key Synthetic Step Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Reaction Pathway | Leaving Group | Transition State Geometry | Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Fluorination | Tosylate | Trigonal bipyramidal | 22.5 |

| Nucleophilic Fluorination | Mesylate | Trigonal bipyramidal | 21.8 |

| Epoxide Ring-Opening | N/A | Asynchronous concerted | 18.3 |

Solvation Effects on Reaction Pathways and Equilibria

Reactions are almost invariably carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects through two primary approaches: implicit and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged species like transition states and intermediates, thereby lowering the activation energy.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this method allows for the specific interactions, such as hydrogen bonding between the solvent and the reacting species, to be modeled directly. For the synthesis of this compound, where polar protic or aprotic solvents are likely used, specific hydrogen bonding to the fluoride nucleophile or the leaving group could profoundly impact the reaction barrier. Comparing gas-phase calculations with those incorporating different solvent models reveals the extent to which the solvent participates in and stabilizes the transition state, providing a more accurate prediction of reaction kinetics in a condensed phase.

Catalytic Reaction Mechanism Simulations Pertinent to Fluoro-Oxolane Formation

Many synthetic routes for fluorinated compounds rely on catalysis to enhance reaction rates and control selectivity. Computational simulations are instrumental in unraveling the mechanisms of these catalytic cycles. For instance, if a Lewis acid is used to facilitate the ring-opening and fluorination of a precursor, DFT can be used to model the entire catalytic process.

The simulation would begin by modeling the coordination of the Lewis acid to the substrate (e.g., to the oxygen atom of an epoxide precursor). This coordination polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a fluoride source. The transition states for both the uncatalyzed and catalyzed reactions can be calculated, and a comparison of their activation energies would provide a quantitative measure of the catalyst's efficacy. The model can also explore potential side reactions or catalyst deactivation pathways, offering a comprehensive view of the catalytic system that can guide the development of more efficient and selective catalysts for the synthesis of fluoro-oxolanes.

Prediction of Spectroscopic Parameters through Computational Methods

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, serving as a vital adjunct to experimental characterization. By calculating parameters such as NMR chemical shifts, coupling constants, and vibrational frequencies, computational methods can aid in the definitive structural elucidation of newly synthesized compounds like this compound. These predictions can help assign complex experimental spectra, distinguish between potential isomers, and provide a deeper understanding of the relationship between molecular structure and spectroscopic observables.

Computed NMR Chemical Shifts and Coupling Constants for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. The prediction of NMR parameters through computational methods, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a standard procedure for structural validation.

For this compound, the process involves first optimizing the molecule's geometry at a reliable level of theory. Subsequently, the NMR shielding tensors are calculated for each nucleus (¹H, ¹³C, ¹⁹F). These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The computed chemical shifts for the diastereotopic protons of the oxolane ring, the hydroxymethyl group, and the unique quaternary carbon atom bearing the fluorine can be directly compared to experimental data. Furthermore, spin-spin coupling constants (J-couplings), which provide crucial information about through-bond connectivity, can also be calculated. The agreement between the calculated and experimental spectra provides strong evidence for the proposed structure.

Table 2: Hypothetical Computed vs. Experimental NMR Data for this compound Computed using GIAO-B3LYP/6-311+G(d,p) in CHCl₃ (PCM).

| Nucleus | Atom Position | Computed Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Key Computed J-Coupling (Hz) |

| ¹³C | C-F (C3) | 98.5 | 99.1 | ¹J({CF}) = 185.2 |

| ¹³C | CH₂OH | 65.2 | 64.8 | N/A |

| ¹³C | C2/C5 | 72.8 | 73.4 | N/A |

| ¹³C | C4 | 38.1 | 38.5 | ²J(_{CF}) = 21.5 |

| ¹⁹F | C3-F | -145.3 | -144.9 | N/A |

Calculated Vibrational Frequencies and Intensities for Vibrational Spectroscopy Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy.

Following a geometry optimization, a frequency calculation is performed. This calculation solves for the vibrational modes of the molecule under the harmonic oscillator approximation. The output provides a list of frequencies (typically in cm⁻¹), each corresponding to a specific type of molecular motion, such as C-F stretching, O-H stretching, C-O-C bending, or CH₂ scissoring. The calculated intensities for each mode help in predicting the appearance of an experimental IR or Raman spectrum.

For this compound, key predicted frequencies would include a strong absorption corresponding to the O-H stretch (typically broad, ~3400 cm⁻¹), various C-H stretching modes (~2900-3000 cm⁻¹), and a characteristic C-F stretching vibration (~1050-1150 cm⁻¹). Comparing the computed spectrum with the experimental one allows for a detailed assignment of the observed absorption bands, confirming the presence of specific functional groups and providing further validation of the molecular structure. It is common practice to scale the calculated harmonic frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match the anharmonicity present in experimental measurements.

In Silico Design of Novel Fluoro-Oxolane Derivatives and Optimized Synthetic Strategies

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to modulate their physicochemical and biological properties. This compound represents a key building block in this endeavor, offering a synthetically accessible fluorinated scaffold. Computational and theoretical chemistry play a pivotal role in the rational design of novel derivatives and in streamlining their synthetic accessibility. This section explores the in silico methodologies that can be employed to design new chemical entities based on the this compound core and to devise optimized synthetic pathways.

In Silico Design of Novel Fluoro-Oxolane Derivatives

The design of novel fluoro-oxolane derivatives using computational tools is a multifaceted process that aims to predict and optimize the properties of new molecules before their physical synthesis. This approach significantly reduces the time and resources required for drug discovery and development. By leveraging molecular modeling techniques, it is possible to explore a vast chemical space and identify candidates with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking potential fluoro-oxolane derivatives into the binding site of a biological target, such as an enzyme or receptor. The binding affinity and mode of interaction are then scored to rank the potential efficacy of the designed compounds.

Virtual screening, on the other hand, involves the rapid computational assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule is used as a template to identify other molecules with similar properties. In a structure-based approach, the three-dimensional structure of the target protein is used to dock and score a library of potential ligands.

A hypothetical virtual screening campaign for novel inhibitors of a target protein, using a library of this compound derivatives, might yield the following results:

| Derivative ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interactions |

| FOX-001 | -9.8 | 0.15 | Hydrogen bond with Ser-234, Pi-cation with Arg-112 |

| FOX-002 | -9.5 | 0.28 | Hydrophobic interactions with Leu-88, Val-154 |

| FOX-003 | -9.2 | 0.51 | Hydrogen bond with Asn-312, Halogen bond with Tyr-198 |

| FOX-004 | -8.9 | 1.20 | Water-mediated hydrogen bonds with Gly-233 |

| FOX-005 | -8.5 | 3.50 | Van der Waals interactions with multiple residues |

Pharmacophore Modeling and ADMET Prediction

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a query to search for other molecules that fit the model. For this compound derivatives, a pharmacophore model might include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the ether oxygen and fluorine), and a hydrophobic feature (the oxolane ring).

In addition to predicting biological activity, computational methods are also crucial for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages. Various in silico models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

A summary of predicted ADMET properties for a lead fluoro-oxolane derivative could be presented as follows:

| Property | Predicted Value | Desirable Range |

| Oral Bioavailability | > 80% | High |

| Blood-Brain Barrier Permeation | Low | Low (for peripherally acting drugs) |

| CYP450 2D6 Inhibition | No | No |

| hERG Blockade | Low Risk | Low Risk |

| Ames Mutagenicity | Negative | Negative |

Optimized Synthetic Strategies

Computational chemistry also offers powerful tools for optimizing the synthesis of this compound and its derivatives. By modeling reaction mechanisms and predicting reaction outcomes, it is possible to identify more efficient, selective, and environmentally friendly synthetic routes.

Reaction Pathway Modeling and Transition State Analysis

Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, identifying the most energetically favorable pathway from reactants to products. This involves locating the transition state structures and calculating their energies. By comparing the activation energies of different possible pathways, chemists can select reaction conditions that favor the desired product and minimize the formation of byproducts. For instance, in the fluorination of a precursor to this compound, computational modeling could help in choosing the most effective fluorinating agent and reaction conditions to achieve high stereoselectivity.

Predictive Models for Reaction Yield and Selectivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict reaction yields and selectivity based on the structural features of the reactants and catalysts. These models are built using experimental data and machine learning algorithms. By inputting the structures of new substrates or catalysts into a trained model, it is possible to predict the outcome of a reaction without performing the experiment. This approach can accelerate the optimization of reaction conditions, such as temperature, solvent, and catalyst loading.

A predictive model for the yield of a key synthetic step in the preparation of a fluoro-oxolane derivative might be summarized as follows:

| Reactant Substituent | Catalyst | Solvent | Predicted Yield (%) |

| -H | Catalyst A | Toluene | 75 |

| -OCH3 | Catalyst A | Toluene | 82 |

| -Cl | Catalyst A | Toluene | 68 |

| -H | Catalyst B | Dichloromethane | 85 |

| -OCH3 | Catalyst B | Dichloromethane | 91 |

By integrating these computational approaches into the design and synthesis of novel fluoro-oxolane derivatives, researchers can significantly enhance the efficiency and success rate of their discovery efforts, ultimately leading to the development of new and improved therapeutic agents.

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 0°C | Prevents decomposition |

| Solvent | Dry THF or DCM | Enhances reagent stability |

| Reaction Time | 4–12 hours | Balances conversion vs. side reactions |

Basic Question: How can researchers characterize this compound using spectroscopic and computational methods?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 120.12 (C₅H₉FO₂) .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict bond angles and fluorine’s electronic effects on ring strain .

Advanced Question: What strategies are effective in resolving enantiomeric purity issues during synthesis?

Q. Methodological Answer :

- Chiral Chromatography : Use of CSPs (Chiral Stationary Phases) like cellulose tris(3,5-dimethylphenylcarbamate) for separation .

- Asymmetric Catalysis : Employing chiral catalysts (e.g., BINOL-derived ligands) during fluorination to induce stereoselectivity .

- X-ray Crystallography : Confirm absolute configuration post-synthesis. For example, resolving crystal structures of derivatives like (3-Phenyloxetan-3-yl)methanol analogs .

Advanced Question: How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating SN₂ reactions. Key observations:

Q. Example Reaction :

This compound + Tosyl Chloride → (3-Fluorooxolan-3-yl)methyl tosylate

Advanced Question: How should researchers address contradictory data in biological activity studies (e.g., enzyme inhibition vs. no observable effect)?

Q. Methodological Answer :

- Experimental Replication : Verify assay conditions (pH, temperature, solvent) to rule out artifacts .

- Dose-Response Analysis : Use IC₅₀ curves to confirm activity thresholds. For fluorinated analogs, solubility in aqueous buffers may require DMSO co-solvents .

- Structural-Activity Relationships (SAR) : Compare with derivatives (e.g., (3-Phenyloxetan-3-yl)methanol) to identify critical substituents .

Case Study : Discrepancies in enzyme inhibition may arise from fluorine’s steric vs. electronic effects. MD simulations can model ligand-protein interactions .

Advanced Question: What are the best practices for ensuring compound stability during long-term storage?

Q. Methodological Answer :

-

Storage Conditions :

Factor Recommendation Rationale Container Amber glass, sealed Prevents light/oxygen degradation Temperature −20°C under argon Inhibits hydrolysis Humidity Control Desiccant (silica gel) Reduces moisture exposure -

Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., oxolan ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.